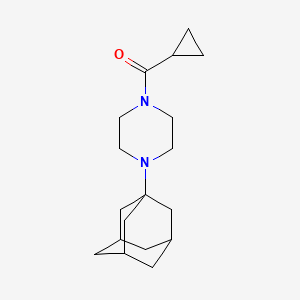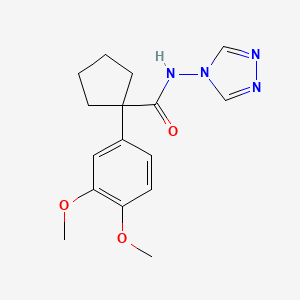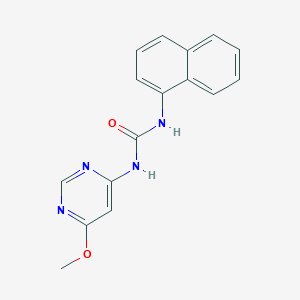
1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine, also known as ACP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ACP is a piperazine derivative that belongs to the adamantyl-substituted piperazine class of compounds.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine is not yet fully understood. It is believed to act as a partial agonist at the dopamine D2 receptor, which may contribute to its antipsychotic properties. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its affinity for the dopamine D2 receptor and its inhibition of COX-2 activity, this compound has been found to increase the levels of the neurotransmitter serotonin in the brain. This compound has also been found to decrease the levels of the pro-inflammatory cytokine interleukin-6 (IL-6) in the blood.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been found to have a high affinity for the dopamine D2 receptor, making it a useful tool for studying the dopamine system. However, this compound also has several limitations. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
Future Directions
There are several future directions for the study of 1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine. One area of interest is its potential as an antipsychotic agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other antipsychotic drugs. Additionally, this compound's anti-inflammatory properties make it a potential treatment for inflammatory diseases, and further studies are needed to explore this potential. Finally, this compound's effects on the dopamine system make it a potential tool for studying the role of dopamine in various physiological and pathological processes.
Synthesis Methods
1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine can be synthesized through a multistep process that involves the reaction of adamantane with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with cyclopropyl isocyanate to form this compound.
Scientific Research Applications
1-(1-adamantyl)-4-(cyclopropylcarbonyl)piperazine has been found to have potential therapeutic properties in several areas of scientific research. One of the most promising areas is its use as an antipsychotic agent. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-17(16-1-2-16)19-3-5-20(6-4-19)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCBZSMYXAQUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)
![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)

![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)


![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)